molecular formula C8H4ClNO3 B1354473 5-Chloro-benzooxazole-2-carboxylic acid CAS No. 49559-65-1

5-Chloro-benzooxazole-2-carboxylic acid

Cat. No. B1354473
CAS RN: 49559-65-1
M. Wt: 197.57 g/mol
InChI Key: DYJGNDXUMNGLIT-UHFFFAOYSA-N
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Description

5-Chloro-benzooxazole-2-carboxylic acid is an organic compound with the molecular formula C8H4ClNO3 . The term “benzooxazole” forms the core structure of this compound, which is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring .


Molecular Structure Analysis

The molecular structure of 5-Chloro-benzooxazole-2-carboxylic acid consists of a benzene ring fused with an oxazole ring, with a chlorine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 2nd carbon atom .


Physical And Chemical Properties Analysis

5-Chloro-benzooxazole-2-carboxylic acid has a molecular weight of 197.58 . It appears as a light brown solid and should be stored in a freezer .

Scientific Research Applications

  • Medicinal Chemistry

    • Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications .
    • Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
    • They have been implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
  • Antimicrobial Agents

    • Benzoxazoles have potential as antimicrobial agents .
    • They have been found to be effective against certain microbes including bacteria, fungi, and mycobacteria .
  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • Anti-cancer Research

    • Benzoxazole derivatives have shown potential in anti-cancer research .
    • They have been evaluated for their anti-cancer properties .
  • Double Decarboxylative Coupling Reactions

    • The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Synthetic Strategies Using 2-Aminophenol as a Precursor

    • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor have been reported .
    • This approach provides a new method for constructing benzoxazole derivatives .
  • Chemical Synthesis

    • “5-Chloro-benzooxazole-2-carboxylic acid” is a chemical compound with the CAS Number: 49559-65-1 . It is used in the synthesis of various chemical compounds .
    • It is typically stored in a freezer to maintain its stability .
  • Double Decarboxylative Coupling Reactions

    • The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
    • This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Synthetic Strategies Using 2-Aminophenol as a Precursor

    • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor have been reported .
    • This approach provides a new method for constructing benzoxazole derivatives .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about the potential hazards of the compound and the recommended safety measures when handling it.

properties

IUPAC Name

5-chloro-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGNDXUMNGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438532
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-benzooxazole-2-carboxylic acid

CAS RN

49559-65-1
Record name 5-Chloro-benzooxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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